molecular formula C8H11NO4 B1413452 2,4,6-Trimethoxypyridin-3-ol CAS No. 1949816-21-0

2,4,6-Trimethoxypyridin-3-ol

Cat. No. B1413452
CAS RN: 1949816-21-0
M. Wt: 185.18 g/mol
InChI Key: BPTKUQIOXPOLRC-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyridin-3-ol (TMPO) is an organic compound that belongs to the class of pyridine derivatives. It is widely used in various fields of research, including pharmacology, biochemistry, and material science. The IUPAC name for this compound is 2,4,6-trimethoxypyridin-3-ol .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethoxypyridin-3-ol is C8H11NO4 . The InChI code for this compound is 1S/C8H11NO4/c1-11-5-4-6 (12-2)9-8 (13-3)7 (5)10/h4,10H,1-3H3 .


Physical And Chemical Properties Analysis

The physical form of 2,4,6-Trimethoxypyridin-3-ol is solid . The molecular weight of this compound is 185.18 .

Scientific Research Applications

Ligand-Promoted Ortho-C-H Amination

2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting a palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This advancement offers guidance for the development of ligands that can enhance or facilitate palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).

Synthesis of Olivacine Derivatives

2,4,6-Trimethoxypyridine has been used in the synthesis of 3-methoxyolivacine and olivacine by Friedel-Crafts reaction with indole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride. This process yields high yields of olivacine derivatives, showcasing its utility in organic synthesis and potential pharmacological applications (Miki et al., 2004).

Antioxidant Properties of Pyridinols

The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols, including 2,4,6-trimethoxypyridin-3-ol derivatives, have demonstrated interesting antioxidant properties. This research highlights the compound's potential as effective phenolic chain-breaking antioxidants, which could have implications in reducing oxidative stress and preventing associated diseases (Wijtmans et al., 2004).

Antiangiogenic Activity

A novel series of 6-amido-2,4,5-trimethylpyridin-3-ols, derived from 2,4,6-trimethoxypyridin-3-ol, have shown high antiangiogenic activities. Despite not being excellent antioxidants due to the poorer electron-donating effect of the C(6)-amido group, selected compounds demonstrated significant antiangiogenic and antitumor activities, suggesting a new scaffold for angiogenesis inhibitors (Lee et al., 2014).

Future Directions

2,4,6-Triarylpyridines, which are key building blocks to access functional molecules, are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed to date . This suggests that 2,4,6-Trimethoxypyridin-3-ol, being a pyridine derivative, could also have potential applications in these areas.

properties

IUPAC Name

2,4,6-trimethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-11-5-4-6(12-2)9-8(13-3)7(5)10/h4,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTKUQIOXPOLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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